molecular formula C11H8F2N2 B1390675 2-[Difluoro(pyridin-2-yl)methyl]pyridine CAS No. 1204295-70-4

2-[Difluoro(pyridin-2-yl)methyl]pyridine

Cat. No. B1390675
M. Wt: 206.19 g/mol
InChI Key: XPAVCQLTPWEBHR-UHFFFAOYSA-N
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Description

2-[Difluoro(pyridin-2-yl)methyl]pyridine is a pyridine derivative. Pyridine derivatives are known for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Synthesis Analysis

The synthesis of 2-[Difluoro(pyridin-2-yl)methyl]pyridine involves electrophilic fluorination of the corresponding (pyridinylmethyl)phosphonates with N-fluorobenzenesulfonimide . The yield was reported to be 73%, resulting in a colorless liquid .


Molecular Structure Analysis

The molecular structure of 2-[Difluoro(pyridin-2-yl)methyl]pyridine can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum (400 MHz) shows peaks at 1.33 (6H, t, 3J = 7.2, 2CH3); 4.16–4.29 (4H, m, 2CH2); 7.51 (2H, d, 3J = 5.4, H Py); 8.74 (2H, d, 3J = 5.4, H Py) .

Scientific Research Applications

Coordination Chemistry and Luminescent Properties

Compounds related to "2-[Difluoro(pyridin-2-yl)methyl]pyridine" have been extensively studied for their coordination chemistry. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine are known for their versatile coordination to various metals. These compounds have been used to create luminescent lanthanide complexes that are potentially useful for biological sensing. Iron complexes synthesized with these ligands exhibit unique thermal and photochemical spin-state transitions, highlighting their utility in developing advanced materials with switchable properties (Halcrow, 2005).

Synthetic Applications and Material Chemistry

The synthesis and applications of 2,6-dipyrazolylpyridine derivatives have shown significant advancements, particularly in the synthesis of multi-functional materials. These include spin-crossover switches and emissive f-element centers for biomedical sensors, as well as functional soft materials and surface structures. Notably, the use of 3-bpp complexes in catalysis has been highlighted, demonstrating the compound's versatility in synthetic chemistry and material science applications (Halcrow, 2014).

Polymer Science and Protective Groups

In polymer science, derivatives of pyridin-2-yl compounds have been used as protective groups for carboxylic acids. Specifically, 2-(pyridin-2-yl)ethanol has been employed as a protecting group for methacrylic acid, which can be selectively removed post-polymerization. This application is significant in the synthesis of homopolymers and diblock copolymers, demonstrating the compound's utility in advanced polymer synthesis and functional material design (Elladiou & Patrickios, 2012).

Photochemistry and Proton Transfer Studies

Proton transfer reactions in pyridine derivatives have been studied extensively. For instance, compounds like 2-(1H-pyrazol-5-yl)pyridines exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These studies provide insights into the dual luminescence mechanisms and the role of solvent interactions, contributing to the understanding of photoinduced processes in pyridine-based compounds (Vetokhina et al., 2012).

Future Directions

The future directions for the study of 2-[Difluoro(pyridin-2-yl)methyl]pyridine could involve further exploration of its synthesis, reactivity, and potential biological activities. Fluoropyridines are of interest in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-[difluoro(pyridin-2-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-11(13,9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAVCQLTPWEBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=CC=N2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285084
Record name Pyridine, 2,2′-(difluoromethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Difluoro(pyridin-2-yl)methyl]pyridine

CAS RN

1204295-70-4
Record name Pyridine, 2,2′-(difluoromethylene)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,2′-(difluoromethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Difluoro(pyridin-2-yl)methyl]pyridine
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2-[Difluoro(pyridin-2-yl)methyl]pyridine
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2-[Difluoro(pyridin-2-yl)methyl]pyridine
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2-[Difluoro(pyridin-2-yl)methyl]pyridine
Reactant of Route 5
2-[Difluoro(pyridin-2-yl)methyl]pyridine
Reactant of Route 6
2-[Difluoro(pyridin-2-yl)methyl]pyridine

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